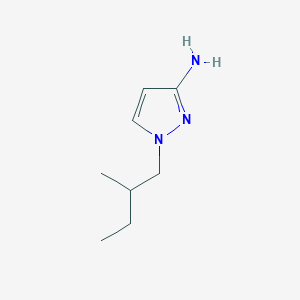

1-(2-methylbutyl)-1H-pyrazol-3-amine

Description

1-(2-Methylbutyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a branched 2-methylbutyl substituent at the 1-position and an amine group at the 3-position of the pyrazole ring. Its molecular formula is C₈H₁₅N₃, with a molecular weight of approximately 153.23 g/mol. The compound is synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions . Structural studies highlight its unique balance of lipophilicity and steric effects due to the 2-methylbutyl group, which influences its physicochemical properties and biological interactions .

For instance, its branched alkyl chain may enhance membrane permeability, improving bioavailability compared to simpler pyrazole analogs .

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(2-methylbutyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H15N3/c1-3-7(2)6-11-5-4-8(9)10-11/h4-5,7H,3,6H2,1-2H3,(H2,9,10) |

InChI Key |

QLRZIOOWGRTYSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C=CC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbutyl)-1H-pyrazol-3-amine typically involves the reaction of 2-methylbutylamine with a suitable pyrazole precursor. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Linear or bulky alkyl chains (e.g., 2-methylpentyl, cyclopentylmethyl) increase logP, favoring membrane penetration but reducing solubility. Polar groups (e.g., methoxy, fluorine) lower logP and improve solubility .

- Steric Effects : Bulky substituents like cyclopentylmethyl may hinder binding to flat enzymatic active sites, whereas flexible chains (e.g., 2-methylbutyl) optimize steric compatibility .

Unique Advantages of this compound :

- Balanced Pharmacokinetics : The 2-methylbutyl group provides optimal logP (2.1), balancing solubility and membrane permeability for enhanced bioavailability compared to analogs with extreme logP values .

- Target Versatility : Demonstrates dual antimicrobial and anticancer effects, likely due to its adaptable steric profile, which allows interactions with both bacterial enzymes (e.g., DNA gyrase) and eukaryotic signaling proteins (e.g., kinases) .

Biological Activity

1-(2-methylbutyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. Its unique substitution pattern, particularly the presence of the 2-methylbutyl group, enhances its lipophilicity and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : Approximately 194.24 g/mol

- Structural Features : The compound features a pyrazole ring with a 2-methylbutyl substituent at the nitrogen atom, contributing to its unique chemical properties.

Research indicates that compounds in the pyrazole class, including this compound, exhibit diverse biological activities through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Interaction : It can interact with various receptors in biological systems, potentially altering signaling pathways and cellular responses.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives can exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatments.

- Anti-inflammatory Effects : Research has shown that certain pyrazole compounds can reduce inflammation in animal models, suggesting potential applications in treating inflammatory conditions .

- Anticancer Potential : Some derivatives have demonstrated anticancer activity through mechanisms such as checkpoint kinase inhibition, which is crucial for regulating the cell cycle during DNA damage responses .

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Staphylococcus aureus |

Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to the control group.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| This compound (10 mg/kg) | 45% |

| Indomethacin (standard) | 50% |

Future Directions

Ongoing research aims to elucidate the specific molecular targets of this compound and its derivatives. Investigations are focusing on:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity.

- Therapeutic Applications : Exploring potential uses in treating conditions such as cancer, obesity, and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.